molecular formula C10H9NO2 B1400761 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile CAS No. 952664-49-2

1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile

Cat. No.: B1400761
CAS No.: 952664-49-2
M. Wt: 175.18 g/mol
InChI Key: BKSLBBGDPLEUNH-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are as follows:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction yields amines.

Biological Activity

1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in scientific research, particularly in the fields of medicine and pharmacology.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a phenolic structure with two hydroxyl groups at the 3 and 4 positions. This configuration is crucial for its biological activity, as the hydroxyl groups can participate in various biochemical interactions.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity . Antioxidants are critical in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective effects . It has been shown to reduce neuronal cell death in models of neurodegeneration, possibly through mechanisms involving the modulation of neuroinflammatory pathways and oxidative stress responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with various biomolecules, influencing their activity.
  • Metabolic Transformation : The nitrile group may undergo metabolic changes leading to the formation of active metabolites that exert biological effects.
  • Pathway Modulation : It is believed to modulate signaling pathways associated with inflammation and apoptosis .

Research Findings and Case Studies

StudyBiological ActivityFindings
AntioxidantDemonstrated significant free radical scavenging activity.
Anti-inflammatoryInhibited TNF-alpha and IL-6 production in macrophages.
NeuroprotectiveReduced neuronal apoptosis in cultured neurons exposed to oxidative stress.

Applications in Medicine

Given its diverse biological activities, this compound is being investigated for potential therapeutic applications:

  • Cancer Therapy : Its ability to modulate inflammatory pathways may enhance its efficacy as an adjunct treatment in cancer therapy.
  • Neurodegenerative Diseases : Ongoing research aims to evaluate its potential in treating conditions such as Alzheimer's disease and Parkinson's disease by targeting oxidative stress and inflammation .

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-6-10(3-4-10)7-1-2-8(12)9(13)5-7/h1-2,5,12-13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSLBBGDPLEUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(3,4-bis-benzyloxy-phenyl)-cyclopropanecarbonitrile (10 g, 28 mmol) in MeOH (50 mL) was added Pd/C (0.5 g) under nitrogen atmosphere. The mixture was stirred under hydrogen atmosphere (1 atm) at room temperature for 4 h. The catalyst was filtered off through a celite pad and the filtrate was evaporated under vacuum to give 1-(3,4-dihydroxy-phenyl)-cyclopropanecarbonitrile (4.5 g, 92%). 1H NMR (DMSO 400 MHz) δ 9.06 (br s, 2H), 6.67-6.71 (m, 2H), 6.54 (dd, J=2.4, 8.4 Hz, 1H), 1.60-1.57 (m, 2H), 1.30-1.27 (m, 2H).
Name
1-(3,4-bis-benzyloxy-phenyl)-cyclopropanecarbonitrile
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile
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